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Compound of Interest

Compound Name: Dimethyl octadecylphosphonate

Cat. No.: B1634254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of long-chain alkyl phosphonates is critical for their

application in various fields, including as lubricants, surfactants, and potential therapeutic

agents. This guide provides a comprehensive comparison of the spectroscopic techniques

used to validate the structure of Dimethyl octadecylphosphonate and its derivatives.

Experimental data, detailed protocols, and workflow visualizations are presented to aid

researchers in their analytical endeavors.

Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, ³¹P

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy for Dimethyl
octadecylphosphonate and a structurally similar alternative, Diethyl hexadecylphosphonate.

This data is a compilation of information from various sources and predictive models.

Table 1: ¹H NMR Spectroscopic Data (Predicted, 500 MHz, CDCl₃)
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Assignment
Dimethyl

octadecylphosphonate

Diethyl

hexadecylphosphonate

Chemical Shift (δ, ppm)
Multiplicity & Coupling

Constant (J, Hz)

P-CH₂- ~1.70 dt, J(H,H) ≈ 7.5, J(P,H) ≈ 18.0

P-O-CH₃ ~3.75 d, J(P,H) ≈ 11.0

P-O-CH₂-CH₃ - -

P-O-CH₂-CH₃ - -

-(CH₂)₁₅-CH₃ ~1.25 br s

-CH₂-CH₃ (terminal) ~0.88 t, J(H,H) ≈ 7.0

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 125 MHz, CDCl₃)

Assignment
Dimethyl

octadecylphosphonate

Diethyl

hexadecylphosphonate

Chemical Shift (δ, ppm) Coupling Constant (J(P,C), Hz)

P-C1 ~28.5 ~141.0

P-C2 ~22.8 ~4.5

P-O-C ~52.5 ~6.5

P-O-C-C - -

C3-C15/C17 ~29.0-32.0 -

C16/C18 ~22.7 -

C17/C16 (terminal CH₃) ~14.1 -

Table 3: ³¹P NMR Spectroscopic Data (Predicted, 202 MHz, CDCl₃, ¹H Decoupled)
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Compound Chemical Shift (δ, ppm)

Dimethyl octadecylphosphonate ~33.5

Diethyl hexadecylphosphonate ~31.8

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Molecular Ion (M⁺)
Key Fragment Ions (m/z)

and Proposed Structures

Dimethyl

octadecylphosphonate
362

331 [M-OCH₃]⁺, 125 [P(O)

(OCH₃)₂CH₂]⁺, 109 [P(O)

(OCH₃)₂]⁺, 93 [P(O)(OCH₃)

(OH)]⁺

Diethyl hexadecylphosphonate 362

333 [M-C₂H₅]⁺, 317 [M-

OC₂H₅]⁺, 153 [P(O)

(OC₂H₅)₂CH₂]⁺, 137 [P(O)

(OC₂H₅)₂]⁺

Table 5: Infrared (IR) Spectroscopy Data

Vibrational Mode

Dimethyl

octadecylphosphonate

(cm⁻¹)

Diethyl

hexadecylphosphonate

(cm⁻¹)

C-H stretch (alkyl) 2920, 2850 2922, 2852

P=O stretch ~1250 ~1245

P-O-C stretch ~1030 ~1025

C-H bend (alkyl) ~1465 ~1467

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 10-20 mg of the phosphonate derivative in approximately 0.7

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the spectrum on a 500 MHz spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

¹³C NMR Spectroscopy: Acquire the spectrum on a 125 MHz spectrometer with proton

decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 5 seconds,

and 1024 scans.

³¹P NMR Spectroscopy: Acquire the spectrum on a 202 MHz spectrometer with proton

decoupling. Use 85% H₃PO₄ as an external standard (0 ppm). Typical parameters include a

30° pulse width, a relaxation delay of 5 seconds, and 64 scans.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via direct infusion or after separation by gas

chromatography (GC-MS). For GC-MS, use a non-polar capillary column (e.g., DB-5ms).

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 50-500.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Propose

fragmentation pathways based on established mechanisms for organophosphorus

compounds.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium

bromide (KBr) plates. For solid samples, prepare a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Data Analysis: Identify characteristic absorption bands for functional groups such as C-H,

P=O, and P-O-C.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments and data analysis for validating

the structure of Dimethyl octadecylphosphonate derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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